molecular formula C16H33NO2 B1268276 2-Aminohexadecanoic acid CAS No. 7769-79-1

2-Aminohexadecanoic acid

Cat. No.: B1268276
CAS No.: 7769-79-1
M. Wt: 271.44 g/mol
InChI Key: XELWBYCKQCNAGY-UHFFFAOYSA-N
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Description

2-Aminohexadecanoic acid, also known as 2-aminopalmitic acid, is an alpha-amino fatty acid with a chain length of sixteen carbon atoms. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxylic acid group (-COOH) at the terminal end. It is a white to faint beige powder with a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol .

Biochemical Analysis

Biochemical Properties

2-Aminohexadecanoic acid plays a significant role in biochemical reactions, particularly in the preparation of lipidic amino acids and their oligomers. It interacts with various enzymes and proteins, including peptidases, which are crucial for its function in enhancing the stability and uptake of synthetic peptides. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, thereby protecting peptides from degradation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the immunogenicity of synthetic peptides, which can lead to improved immune responses. Additionally, this compound can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit peptidases, thereby protecting synthetic peptides from degradation. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions (2-8°C), but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although some degradation may occur, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can enhance the immunogenicity of synthetic peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. These effects are dose-dependent and can vary based on the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and elongase, which are crucial for its incorporation into lipidic structures. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy. The compound’s transport and distribution are crucial for its function in enhancing the stability and uptake of synthetic peptides .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound reaches its intended sites of action, thereby enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminohexadecanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromotetradecane with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Aminohexadecanoic acid is unique due to its specific chain length of sixteen carbon atoms, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity. These differences can influence its applications in various fields, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

2-aminohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWBYCKQCNAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328318
Record name 2-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7769-79-1
Record name 2-Aminohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7769-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

830 mg (1.53 mmole) of the N-hydroxysuccinimide ester of 3β-(2'-carboxymethoxycholest-5-ene) obtained as previously described (Ahmad et al. J. Chem., 24, 143-151) was added to a solution of 746 mg (1.53 mmoles) of Nα-Fmoc-lysine trifluoroacetate (obtained by trifluoroacetic acid deprotection of Nα-Fmoc-NεBoc-lysine), and 0.214 ml of triethylamine in 5 ml of methylene chloride. The reaction mixture was stirred overnight at room temperature. After addition of methanol (5 ml), and methylene chloride (20 ml), the reaction mixture was washed with 10-2 aqueous HCl. The organic layer was dried, and evaporated to give crystals. Yield: 0.88 g (73%). m.p.=89° C. Rf=0.5 (methylene chloride/methanol, 9/1), m/z: 795 [M+H]+.
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
830 mg
Type
reactant
Reaction Step One
[Compound]
Name
3β-(2'-carboxymethoxycholest-5-ene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Nα-Fmoc-lysine trifluoroacetate
Quantity
746 mg
Type
reactant
Reaction Step Two
Quantity
0.214 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-aminohexadecanoic acid used in the synthesis of biologically active molecules?

A1: this compound serves as a crucial starting material in the synthesis of various bioactive compounds. For instance, it acts as a chiral building block in synthesizing cerebrosides, a class of glycosphingolipids with potential anti-ulcerogenic properties [, ]. Additionally, it's employed in creating lipopeptides containing the immunodominant epitope hMBP(83–99), aiming to study T cell responses []. These examples highlight its versatility in constructing molecules with potential therapeutic applications.

Q2: Can you explain the role of this compound in studying glucosylceramide interactions?

A2: Researchers designed a photoactivatable glucosylceramide (GlcCer) cross-linker using this compound []. By substituting the native fatty acid in GlcCer with this compound, they introduced a reactive group for cross-linking studies. This innovative approach enabled the identification of GlcCer-interacting proteins, specifically the glycolipid transfer protein (GLTP), shedding light on GlcCer's cellular functions.

Q3: Are there any structural isomers of this compound relevant to biological activity?

A3: Yes, the stereochemistry of this compound plays a critical role in biological activity. For example, in synthesizing the ceramide portion of the fruiting-inducing cerebroside in the fungus Schizophyllum commune, researchers explored the activity of different isomers []. They discovered that the biological activity varied significantly among the synthesized isomers, highlighting the importance of stereochemistry in structure-activity relationships.

Q4: What analytical techniques are employed to characterize and study this compound and its derivatives?

A4: Various analytical techniques are employed to characterize and study this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure and conformation of synthesized molecules, such as cyclic RGD peptides containing this compound derivatives [].

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